Methyl 2-(piperidin-4-yl)azepane-1-carboxylate
CAS No.:
Cat. No.: VC15929017
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O2 |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | methyl 2-piperidin-4-ylazepane-1-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-17-13(16)15-10-4-2-3-5-12(15)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3 |
| Standard InChI Key | WVRKURGZAPCEAB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)N1CCCCCC1C2CCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound comprises a seven-membered azepane ring fused to a six-membered piperidine moiety. The azepane ring is substituted at the 1-position with a methyl carboxylate group () and at the 2-position with a piperidin-4-yl group. This bicyclic structure enhances conformational rigidity, which is advantageous for target binding in drug design .
Key Structural Attributes:
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Azepane Core: A saturated seven-membered ring with one nitrogen atom.
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Piperidine Substituent: A six-membered ring with a secondary amine at the 4-position.
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Ester Functionalization: The methyl ester at the 1-position modulates solubility and reactivity .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of methyl 2-(piperidin-4-yl)azepane-1-carboxylate involves multi-step sequences, often leveraging Boc-protection and coupling reactions.
Boc-Protected Intermediate Synthesis
A common precursor, tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate (CAS No. 1341988-43-9), is synthesized via:
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Reductive Amination: Reacting tert-butyl 4-oxopiperidine-1-carboxylate with azepane derivatives under reducing conditions (e.g., NaCNBH in MeOH) .
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Deprotection: Acidic removal of the tert-butyloxycarbonyl (Boc) group using HCl or trifluoroacetic acid .
Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | NaCNBH, MeOH, pH 6 | 40% |
| Deprotection | HCl (4M in dioxane) | 85% |
Esterification
The methyl ester is introduced via nucleophilic acyl substitution:
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Reagents: Methyl chloroformate, DMAP catalyst.
Physicochemical Properties
Stability Profile
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Hydrolytic Sensitivity: The ester group is prone to hydrolysis under acidic/basic conditions .
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Oxidative Stability: Tertiary amines may oxidize over time, necessitating antioxidant additives .
Biological Activity and Applications
Kinase Inhibition
Piperidine-azepane hybrids are explored as kinase inhibitors. For instance:
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